molecular formula C9H11ClF3NO2 B2806227 (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride CAS No. 1391469-99-0

(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride

Cat. No.: B2806227
CAS No.: 1391469-99-0
M. Wt: 257.64
InChI Key: XPBLGMPQLWNYOC-QRPNPIFTSA-N
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Description

(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a chiral ethanolamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenyl ring. The R-configuration at the amino-bearing carbon is critical for stereoselective interactions with biological targets, such as adrenergic or neurotransmitter receptors.

Properties

IUPAC Name

(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLGMPQLWNYOC-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Modifications and Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molar Mass (Da) Storage Conditions Notable Properties
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride 3-OCF₃ C₉H₁₁ClF₃NO₂* ~259.6† Not explicitly stated High lipophilicity due to -OCF₃; potential CNS activity
(2R)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride 4-F, 3-CF₃ C₉H₁₀ClF₄NO 259.63–260 Under inert gas at 2–8°C Enhanced electron-withdrawing effects from -CF₃; may increase receptor affinity
(R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethylamine hydrochloride 3-CF₃ C₉H₈ClF₆N 279.61 Not stated Higher fluorine content improves metabolic stability but may raise toxicity risks
(R)-2-amino-2-(3-(methylthio)phenyl)ethanol hydrochloride 3-SCH₃ C₉H₁₄ClNOS 219.73 Room temperature Lower lipophilicity; reduced metabolic resistance compared to -OCF₃ analogs
2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol hydrochloride 4-Br, 3-F C₈H₈BrClFNO ~268.5‡ Not stated Bulky Br substituent may hinder blood-brain barrier penetration

†Estimated based on analogs. ‡Calculated from molecular formula in .

Substituent Effects on Pharmacological Profile

  • Trifluoromethoxy (-OCF₃) : Introduces strong electron-withdrawing effects and high lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism. This group is a common bioisostere for methoxy (-OCH₃) but with improved pharmacokinetics .
  • Methylthio (-SCH₃) : Less electronegative and more metabolically labile than fluorinated groups, leading to shorter half-lives but possibly better solubility .

Stability and Formulation Considerations

  • Compounds with -CF₃ or -OCF₃ groups (e.g., C₉H₁₀ClF₄NO) require storage under inert gas at low temperatures, suggesting sensitivity to moisture or oxidation .
  • Analogs like (R)-2-amino-2-(3-(methylthio)phenyl)ethanol hydrochloride are stable at room temperature, indicating greater formulation flexibility .

Research Implications and Gaps

  • Pharmacological Data: Limited evidence on the target compound’s specific activity necessitates further in vitro/in vivo studies to compare receptor selectivity and efficacy against analogs.
  • Synthetic Accessibility : Cost and complexity vary significantly; for example, 4-fluoro-3-(trifluoromethyl) derivatives are commercially available at premium prices, reflecting challenging syntheses .

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